Diphenyl(pyridin-3-yl)methanol
Description
Contextualization within Pyridine-Based Chemical Scaffolds
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. rsc.orgrsc.org Pyridine and its derivatives are integral components in a vast number of natural products, including vitamins and alkaloids, and are found in thousands of existing drug molecules. rsc.orgmdpi.com As polar and ionizable aromatic molecules, pyridine scaffolds are often incorporated into therapeutic agents to improve properties such as aqueous solubility and bioavailability. enpress-publisher.com Their versatility as reactants and starting materials for structural modifications makes them highly valuable in the search for new, biologically active compounds. enpress-publisher.com
Diphenyl(pyridin-3-yl)methanol is a specific example of a molecule built upon this important chemical framework. Its structure combines the characteristic nitrogen-bearing heterocycle of pyridine with the steric and electronic features of two phenyl rings and a reactive hydroxyl group. ontosight.ai This particular arrangement of functional groups positions the compound as a valuable building block for more complex molecular architectures, leveraging the inherent properties of the pyridine nucleus that have made it a cornerstone in pharmaceutical and chemical research. mdpi.comenpress-publisher.com
Significance in Contemporary Organic Synthesis and Chemical Biology
The utility of this compound is evident in its application as a precursor and intermediate in various chemical transformations. Its structural components can be modified to generate a library of new molecules with tailored properties.
In the field of organic synthesis , research has demonstrated the use of related structures in multi-component reactions to create more complex molecules. For instance, derivatives of this compound serve as key starting materials. One notable application is in the synthesis of α-aminophosphonates. scispace.com A series of diphenyl (arylamino)(pyridin-3-yl)methylphosphonates have been successfully synthesized in high yields from reactions involving nicotinaldehyde (pyridine-3-carboxaldehyde), various aromatic amines, and triphenylphosphite. scispace.com Similarly, researchers have synthesized diphenyl (4'-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, which was then used to produce a range of novel azo disperse dyes for polyester (B1180765) fabrics. researchgate.netscispace.com These synthetic routes highlight the compound's role as a versatile platform for generating functionally diverse molecules.
In chemical biology , this compound and its derivatives are subjects of investigation for their potential biological activities. ontosight.ai The pyridine moiety is known to be a pharmacophore in many bioactive compounds, contributing to a wide spectrum of medicinal properties including antimicrobial and anticancer effects. mdpi.comresearchgate.net Research into derivatives of this compound has borne this out. The synthesized α-aminophosphonates containing the pyridin-3-yl moiety have been evaluated for their biological effects, with studies showing they possess moderate to high antimicrobial activities against various bacteria and fungi. scispace.com Furthermore, other synthesized series of related ethylphosphonates have demonstrated significant cytotoxic activities against liver and breast cancer cell lines, indicating their potential as proapoptotic agents. researchgate.net These findings underscore the significance of the this compound scaffold as a foundation for developing new chemical probes and potential therapeutic leads.
Data and Research Findings
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 19490-91-6 lookchem.comsigmaaldrich.com |
| Molecular Formula | C₁₈H₁₅NO lookchem.com |
| Molecular Weight | 261.32 g/mol lookchem.com |
| Boiling Point | 434.8°C at 760 mmHg lookchem.com |
| Density | 1.169 g/cm³ lookchem.com |
| Flash Point | 216.8°C lookchem.com |
Summary of Research on this compound Derivatives
| Derivative Class | Synthetic Precursors | Application/Finding | Reference(s) |
| α-Aminophosphonates | Nicotinaldehyde, Aromatic Amines, Triphenylphosphite | Showed moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. | scispace.com |
| Azo Disperse Dyes | Diphenyl (4'-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, various coupling compounds | Successfully applied to polyester fabrics as disperse dyes with evaluated fastness properties. | researchgate.netscispace.com |
| α-Aminophosphonates | 3-Acetyl Pyridine, Aromatic Amines, Triphenylphosphite | Exhibited significant cytotoxic anticancer activities against liver (HepG2) and breast (MCF7) cancer cell lines. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJIFCXHADNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941251 | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-91-6 | |
| Record name | α,α-Diphenyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC170685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diphenyl Pyridin 3 Yl Methanol
Organometallic Reagent-Mediated Approaches
The formation of the carbon-carbon bond necessary for the creation of diphenyl(pyridin-3-yl)methanol is effectively achieved through the use of organometallic reagents. These reagents, characterized by a carbon-metal bond, provide a potent source of nucleophilic carbon, essential for addition to carbonyl groups.
Regioselective Functionalization of Pyridine (B92270) Rings
The pyridine ring presents a unique challenge in regioselective functionalization. As an electron-deficient heterocycle, the nitrogen atom can be protonated or coordinate to a Lewis acid, making the 2- and 4-positions particularly electron-deficient and susceptible to nucleophilic attack. snnu.edu.cn However, for the synthesis of this compound, functionalization at the 3-position is required. This can be achieved through several strategies, including the use of a directing group or by starting with a pre-functionalized pyridine derivative, such as 3-bromopyridine (B30812). researchgate.net The inherent electronic properties of the pyridine entity make direct meta-selective C-H functionalization significantly more challenging than ortho or para functionalization. snnu.edu.cn
Grignard and Organolithium Reagent Addition to Carbonyl Compounds
A primary and highly effective method for the synthesis of tertiary alcohols like this compound involves the addition of Grignard or organolithium reagents to a carbonyl compound. mnstate.edu In this context, a pyridyl Grignard or organolithium reagent is reacted with benzophenone (B1666685), or alternatively, a phenyl Grignard or organolithium reagent is reacted with 3-benzoylpyridine (B1664120). lookchem.com
The Grignard reaction, utilizing an organomagnesium halide, is a classic and versatile method for forming carbon-carbon bonds. mnstate.eduaroonchande.com The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. mnstate.edu Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be employed for the same transformation. cardiff.ac.uk The choice between these reagents can depend on factors such as the desired reactivity and the tolerance of other functional groups in the starting materials.
For instance, the reaction of phenylmagnesium bromide with 3-benzoylpyridine would lead to the formation of the desired tertiary alcohol after an acidic workup. google.com The mechanism involves the initial addition of the Grignard reagent to the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate yields the final product. mnstate.edu
Precursor Chemistry and Reaction Pathways
The successful synthesis of this compound is critically dependent on the selection and preparation of appropriate precursors. The two main components, the pyridine moiety and the diphenylmethanol (B121723) core, can be brought together through carefully designed reaction pathways.
Conversion of Halogenated Pyridine Derivatives (e.g., 3-Bromopyridine)
A common and effective strategy involves the use of a halogenated pyridine, such as 3-bromopyridine, as a precursor to the required pyridyl organometallic reagent. researchgate.netlookchem.com The bromine atom at the 3-position allows for the facile generation of a Grignard reagent (3-pyridylmagnesium bromide) or an organolithium species (3-pyridyllithium).
The formation of the Grignard reagent is typically achieved by reacting 3-bromopyridine with magnesium metal in an anhydrous ether solvent. researchgate.netmnstate.edu Alternatively, a bromine-lithium exchange reaction, often using n-butyllithium at low temperatures, can be used to generate 3-pyridyllithium. lookchem.comcardiff.ac.uk These organometallic intermediates are then reacted in situ with a suitable carbonyl compound.
Integration of Benzophenone Derivatives in Tertiary Alcohol Formation
Benzophenone is the key carbonyl-containing precursor that provides the diphenylmethyl moiety of the target molecule. lookchem.com The reaction involves the nucleophilic addition of the 3-pyridyl organometallic reagent to the carbonyl carbon of benzophenone. mnstate.edu This addition breaks the pi bond of the carbonyl group and forms a new carbon-carbon single bond, resulting in a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield this compound. mnstate.edu
An alternative, though less common, pathway could involve the reaction of phenyllithium (B1222949) or phenylmagnesium bromide with 3-benzoylpyridine. lookchem.com This approach still relies on the fundamental principle of nucleophilic addition to a carbonyl group to construct the desired tertiary alcohol.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. Factors such as solvent, temperature, reaction time, and the nature of the organometallic reagent can significantly impact the yield and purity of the final product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) | Essential for the formation and stability of Grignard and organolithium reagents. The absence of water is critical to prevent protonation of the highly basic organometallic species. mnstate.edu |
| Temperature | Low temperatures (e.g., 0 °C to -78 °C) for organolithium reactions | Helps to control the high reactivity of organolithium reagents and minimize side reactions. cardiff.ac.uk Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. aroonchande.com |
| Reaction Time | Monitored by techniques like TLC | Ensures the reaction proceeds to completion without the formation of significant byproducts from prolonged reaction times. researchgate.net |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Prevents the reaction of the highly reactive organometallic intermediates with atmospheric oxygen and moisture. |
| Purity of Reagents | High purity magnesium and dry starting materials | The presence of an oxide layer on the magnesium can inhibit the Grignard reaction. mnstate.edu Moisture in the starting materials or solvent will quench the organometallic reagent. mnstate.edu |
Research has shown that for similar Grignard reactions, the careful control of these parameters is key to achieving high yields. For example, in the synthesis of other tertiary alcohols, yields can be significantly improved by ensuring strictly anhydrous conditions and by activating the magnesium surface to initiate the reaction effectively. mnstate.eduodinity.com The choice of workup procedure, typically involving the addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid, is also important for the efficient isolation of the final product. mdpi.com
By systematically optimizing these conditions, the synthesis of this compound can be made more efficient and selective, providing a reliable route to this valuable chemical compound.
Cryogenic Reaction Environments and Inert Atmospheres
The synthesis of this compound commonly involves the nucleophilic addition of a phenyl organometallic reagent to a pyridine-3-carbonyl precursor, such as 3-benzoylpyridine. Both Grignard reagents (phenylmagnesium halides) and organolithium reagents (phenyllithium) are highly reactive species that are not only strong nucleophiles but also strong bases. This high reactivity makes them susceptible to side reactions, such as enolization of the ketone, and sensitive to atmospheric components.
To mitigate these issues, the reactions are typically conducted under cryogenic conditions , meaning at very low temperatures. Temperatures ranging from -78 °C (the sublimation point of dry ice) to 0 °C (the melting point of water ice) are commonly employed. researchgate.netorganic-chemistry.org Operating at these low temperatures serves several critical functions:
Enhanced Selectivity: It minimizes the kinetic energy of the reactants, which can lead to greater selectivity in the desired nucleophilic addition to the carbonyl carbon over other potential reaction pathways.
Prevention of Side Reactions: Low temperatures suppress undesired side reactions, such as the reagent acting as a base and deprotonating other acidic protons in the molecule or reacting with the solvent. science.gov
Stability of Intermediates: The tetrahedral intermediate formed during the nucleophilic attack is often more stable at lower temperatures, preventing premature decomposition. orgsyn.org
Control of Exothermic Reactions: The addition of organometallic reagents to carbonyl compounds is often highly exothermic. Low temperatures help to dissipate the heat generated, allowing for better control of the reaction rate and preventing runaway reactions. organic-chemistry.org
Complementing the use of cryogenic temperatures is the strict maintenance of an inert atmosphere . Organometallic reagents are highly sensitive to oxygen and moisture. organic-chemistry.orgmiracosta.edu Oxygen can lead to oxidative side products, while water, being a protic source, will readily protonate the organometallic reagent, rendering it inactive for the desired carbon-carbon bond formation. semanticscholar.org To prevent this, these syntheses are carried out under an atmosphere of an inert gas, most commonly dry nitrogen or argon. organic-chemistry.orgmiracosta.edu This is achieved using standard laboratory techniques such as Schlenk lines or glove boxes, which allow for the manipulation of reagents and solvents in an environment free of air and moisture. mdpi.com
Solvent Systems for Organometallic Transformations (e.g., THF/hexane)
The choice of solvent is paramount in reactions involving organometallic reagents. The solvent must be aprotic to avoid quenching the reagent, and it should effectively solvate the organometallic species to maintain its reactivity and solubility. researchgate.net For the synthesis of this compound via Grignard or organolithium pathways, ethereal solvents are the standard choice.
Tetrahydrofuran (THF) is a particularly effective and commonly used solvent for these transformations. semanticscholar.orgelsevierpure.comCurrent time information in Bangalore, IN. Its oxygen atom possesses lone pairs of electrons that can coordinate with the magnesium or lithium ion of the organometallic reagent. This solvation stabilizes the reagent and can enhance its nucleophilicity. miracosta.eduresearchgate.net
Often, organometallic reagents like n-butyllithium or phenylmagnesium bromide are commercially available as solutions in hydrocarbons, such as hexane (B92381) . orgsyn.org Therefore, the resulting reaction mixture is frequently a THF/hexane solvent system . While hexane itself is a non-polar, aprotic solvent that does not solvate the organometallic reagent as effectively as THF, its presence is generally well-tolerated and can be advantageous. The use of a mixed solvent system can sometimes influence the aggregation state of the organometallic reagent and, consequently, its reactivity and selectivity. For instance, the addition of a hexane solution of an organolithium reagent to a solution of the ketone in THF at low temperatures is a common practice. orgsyn.org
The following table summarizes typical reaction parameters for the synthesis of aryl(pyridin-yl)methanols, which are analogous to the synthesis of this compound, highlighting the use of these advanced conditions.
| Precursor | Reagent | Solvent System | Temperature (°C) | Atmosphere | Reference |
| 2-Acetylpyridine | Phenylmagnesium bromide | Diethyl ether | 0 to reflux | Not specified | |
| 3-Benzoylpyridine | Phenylmagnesium bromide | THF | -78 to 25 | Nitrogen | researchgate.net |
| 5-Bromopyrimidine | n-Butyllithium | THF/Hexane | -100 | Argon | elsevierpure.com |
| Aryl Bromide | Activated Magnesium | THF | -78 | Not specified | researchgate.net |
| Nicotinic Acid | Phenylmagnesium bromide | Not specified | Not specified | Not specified |
This table presents data from analogous reactions to illustrate typical conditions.
Reactivity and Mechanistic Investigations of Diphenyl Pyridin 3 Yl Methanol
Hydroxyl Group Functionalization and Derivatization Pathways
The tertiary alcohol moiety in Diphenyl(pyridin-3-yl)methanol is a key site for chemical modification. Its functionalization allows for the synthesis of a variety of derivatives with altered reactivity and potential applications.
Formation of Leaving Group Derivatives (e.g., halides, sulfonates)
The conversion of the hydroxyl group into a better leaving group is a fundamental strategy in organic synthesis. For alcohols, this is commonly achieved by converting them into halides or sulfonate esters (e.g., tosylates, mesylates).
In the case of pyridylmethanols, this transformation can exhibit unique behavior. The reaction of alcohols with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) typically yields the corresponding tosylate. nih.gov However, for many benzyl (B1604629) alcohols and pyridylmethanols, this reaction can directly produce the corresponding chloride instead. nih.govresearchgate.net This occurs because the initially formed tosylate is a potent leaving group, which can be immediately displaced by the chloride ion generated from the reaction of the base with TsCl. researchgate.net
Studies on various pyridylmethanols, including 2-, 3-, and 4-pyridinemethanol, have shown that treatment with TsCl can result in the formation of the corresponding chlorides, albeit sometimes in low yields. nih.gov The formation of the chloride is facilitated by the stability of the carbocation intermediate that forms upon the departure of the tosylate group. The benzhydryl cation derived from this compound is significantly stabilized by the two phenyl rings, suggesting that it would readily undergo substitution to the chloride. Similarly, reaction with thionyl chloride (SOCl₂) is a standard method for converting alcohols to chlorides, often proceeding through a chlorosulfite ester intermediate. unibas.itresearchgate.netdoubtnut.com In the presence of pyridine, this reaction typically follows an Sₙ2 mechanism. doubtnut.com
Table 1: Common Reagents for Hydroxyl Group Derivatization
| Reagent | Derivative Formed | Typical Mechanism |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Sₙi or Sₙ2 (with pyridine) |
| Tosyl Chloride (TsCl) | Alkyl Tosylate or Alkyl Chloride | Nucleophilic Substitution |
Strategies for Alkylating Agent Synthesis from Tertiary Alcohols
An alkylating agent is a molecule that can transfer an alkyl group to a nucleophile. The synthesis of such agents from tertiary alcohols like this compound hinges on the conversion of the hydroxyl group into a good leaving group. ntu.ac.uklibretexts.org Once converted to a halide or a sulfonate ester as described above, the molecule becomes an effective electrophile.
The resulting diphenyl(pyridin-3-yl)methyl halide or sulfonate can then be used to alkylate a wide range of nucleophiles. The benzhydryl moiety (diphenylmethyl) is a bulky alkyl group, and its transfer can be useful in the synthesis of complex molecular architectures. The pyridine ring itself can influence the reactivity, either through its basic nitrogen atom or its electronic effects. For example, one of the known downstream products of this compound is 3-(α-hydroxy-benzhydryl)-1-methyl-pyridinium iodide, which is formed by alkylating the pyridine nitrogen with methyl iodide. lookchem.com This demonstrates that the nitrogen is a reactive nucleophilic center within the molecule.
Positional Isomerism Effects on Reactivity and Electronic Structure
Comparative Analysis with Diphenyl(pyridin-2-yl)methanol and Diphenyl(pyridin-4-yl)methanol Analogues
A comparative analysis of the three positional isomers—Diphenyl(pyridin-2-yl)methanol, this compound, and Diphenyl(pyridin-4-yl)methanol—highlights significant differences in their chemical behavior.
Diphenyl(pyridin-2-yl)methanol (ortho-isomer): The proximity of the nitrogen atom to the hydroxyl group allows this isomer to act as a bidentate N,O-chelating ligand in coordination chemistry. lookchem.comresearchgate.net This has been exploited in the synthesis of various metal clusters. lookchem.com The hydroxyl group of this isomer can be reduced to yield 2-benzhydrylpyridine. researchgate.net
This compound (meta-isomer): In this isomer, the nitrogen atom is further from the hydroxyl group, making direct chelation less favorable. The electronic properties of the 3-position in pyridine are distinct from the 2- and 4-positions. It is generally less electron-deficient. The reduction of the hydroxyl group to form 3-benzhydrylpyridine (B184586) is a known transformation, indicating that the C-O bond can be cleaved under reductive conditions. lookchem.comchemicalbook.comnih.gov
Diphenyl(pyridin-4-yl)methanol (para-isomer): The electronic effect of the nitrogen atom at the 4-position is strongly electron-withdrawing, which can influence the reactivity of the hydroxyl group. Like the other isomers, it can be reduced to the corresponding benzhydrylpyridine.
The reaction of these isomers with agents like tosyl chloride shows varied outcomes. While all three simple pyridylmethanols can form chlorides, the yields and reaction conditions may differ due to the electronic influence of the nitrogen's position. nih.gov The nitrogen at the 2- and 4-positions exerts a stronger electron-withdrawing effect on the ring via resonance compared to the 3-position, which can destabilize an adjacent carbocation and influence the pathway of nucleophilic substitution. abertay.ac.uk
Table 2: Comparison of Diphenyl(pyridin-X-yl)methanol Isomers
| Property | Diphenyl(pyridin-2-yl)methanol | This compound | Diphenyl(pyridin-4-yl)methanol |
|---|---|---|---|
| Isomer Position | ortho | meta | para |
| CAS Number | 19490-90-5 lookchem.com | 19490-91-6 lookchem.com | 1620-30-0 |
| Key Reactivity | Bidentate chelation; Reduction to 2-benzhydrylpyridine lookchem.comresearchgate.net | Reduction to 3-benzhydrylpyridine lookchem.com | Reduction to 4-benzhydrylpyridine |
| Electronic Effect of N | Strong inductive and resonance effect | Primarily inductive effect | Strong inductive and resonance effect |
Exploration of Electron-Transfer and Nucleophilic Pathways
This compound and its derivatives can participate in reactions governed by electron-transfer and nucleophilic mechanisms.
From a nucleophilic standpoint, the pyridine nitrogen possesses a lone pair of electrons and can act as a nucleophile. As mentioned, it can be alkylated to form a pyridinium (B92312) salt. lookchem.com Furthermore, the hydroxyl group can act as a nucleophile in certain contexts, although its conversion to a better leaving group for electrophilic reactions is more common. Conversely, the molecule can be the target of nucleophilic attack. Nucleophilic substitution at the pyridine ring itself is generally difficult unless activated by an N-oxide or a strong electron-withdrawing group. abertay.ac.uk However, after conversion of the hydroxyl group to a leaving group (e.g., -Cl or -OTs), the benzylic carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. ntu.ac.ukacs.orgmdpi.com
Advanced Spectroscopic and Structural Elucidation of Diphenyl Pyridin 3 Yl Methanol
Mass Spectrometry Characterization Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts like sodiated molecules [M+Na]⁺ with minimal fragmentation.
For Diphenyl(pyridin-3-yl)methanol, the theoretical exact mass of the neutral molecule is 261.1154 g/mol . In positive-ion mode ESI-HRMS, the protonated molecule [C₁₈H₁₆NO]⁺ would be the expected dominant ion. The analysis provides a comparison between the calculated and experimentally found mass-to-charge ratio (m/z), with deviations typically in the low parts-per-million (ppm) range, confirming the elemental composition. For instance, HRMS analysis of the related compound diphenyl(quinolin-3-yl)methanol has shown the detection of the [M+H]⁺ ion, confirming the utility of this technique for similar structures. amazonaws.com
Table 1: Predicted ESI-HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | [C₁₈H₁₆NO]⁺ | 262.1226 | Data not available |
| [M+Na]⁺ | [C₁₈H₁₅NONa]⁺ | 284.1046 | Data not available |
This table presents the calculated theoretical values. Experimental data is required for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) and Chemical Ionization (CI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While Chemical Ionization (CI) is a soft ionization method that typically reveals the molecular ion, Electron Ionization (EI) is a high-energy process that causes extensive fragmentation, providing a distinct "fingerprint" for the molecule.
In the EI-MS of this compound, the molecular ion peak (M⁺) at m/z = 261 would be expected. Key fragmentation pathways would likely include:
Loss of a hydrogen atom: leading to a fragment at m/z = 260.
Loss of a hydroxyl radical (•OH): resulting in a stable triphenylmethyl-type cation at m/z = 244.
Loss of a water molecule (H₂O): from the molecular ion, giving a peak at m/z = 243.
Cleavage of a phenyl group (C₆H₅): producing a fragment at m/z = 184 (M-77).
Formation of the pyridinium (B92312) ion or phenyl-containing fragments: for example, the diphenylmethyl cation (benzhydryl cation) at m/z = 167.
Analysis of these fragments allows for the reconstruction of the original molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment. For this compound, the spectra would be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. pitt.edusigmaaldrich.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine (B92270) C2-H | ~8.5 (d) | ~148 |
| Pyridine C4-H | ~7.7 (dt) | ~135 |
| Pyridine C5-H | ~7.3 (dd) | ~123 |
| Pyridine C6-H | ~8.4 (dd) | ~149 |
| Phenyl C-H (ortho, meta, para) | 7.2-7.4 (m) | 127-129 |
| Methanol (B129727) C-OH | ~6.0 (s, broad) | - |
| Quaternary C-OH | - | ~80 |
| Quaternary Phenyl C-ipso | - | ~145 |
| Quaternary Pyridine C3 | - | ~140 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental data is needed for precise assignment.
The protons of the two equivalent phenyl groups would likely appear as a complex multiplet between 7.2 and 7.4 ppm. The four protons of the pyridine ring would show distinct signals, with those adjacent to the nitrogen atom (C2-H and C6-H) being the most downfield. The hydroxyl proton would appear as a broad singlet that is exchangeable with D₂O. In the ¹³C spectrum, the carbinol carbon (C-OH) would be found around 80 ppm, while the aromatic and pyridine carbons would resonate in the 120-150 ppm region.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the pyridine ring (e.g., H4 with H5, H5 with H6) and within the phenyl rings. This helps to trace the connectivity within each aromatic system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum. miamioh.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for identifying quaternary (non-protonated) carbons. For example, the protons on the phenyl rings would show a correlation to the carbinol carbon, and the pyridine protons would show correlations to the quaternary carbon of the C-OH group, confirming the connection point of all three rings to the central carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The spectrum of this compound is expected to be dominated by vibrations from the phenyl and pyridine rings, as well as the characteristic bands of the hydroxyl group. Analysis of the closely related compound, (diphenylphosphoryl)(pyridin-3-yl)methanol (B2626229), provides significant insight into the expected vibrational frequencies. Current time information in Bangalore, IN.
Table 3: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 (broad) | ν(O-H) | O-H stretching of the alcohol group (strong in IR) |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching (multiple bands) |
| ~1600, ~1580 | ν(C=C) | Phenyl and Pyridine ring stretching |
| ~1490, ~1430 | ν(C=C) | Phenyl and Pyridine ring stretching |
| ~1215 | δ(C-O-H) | In-plane O-H bending |
| ~1030 | ν(C-O) | C-O stretching of the tertiary alcohol |
| ~1000 | Ring Breathing | Symmetric breathing mode of the phenyl rings (strong in Raman) |
| 750-700 | δ(C-H) | Out-of-plane C-H bending of monosubstituted benzene (B151609) rings |
The broad O-H stretch in the IR spectrum is a classic indicator of an alcohol. The sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C bond vibrations within the aromatic systems. A particularly strong band around 1000 cm⁻¹ in the Raman spectrum is typically assigned to the symmetric "breathing" mode of the phenyl rings.
Compound Names
Definitive Solid-State Structure of this compound Remains Elusive in Crystallographic Studies
A comprehensive review of crystallographic databases and scientific literature reveals a notable absence of a definitive solid-state structure for the chemical compound this compound determined by X-ray crystallography. While the molecular structure and properties of this compound are of interest, its specific three-dimensional arrangement in the crystalline state has not been publicly reported.
X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystal, providing invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of a material. The lack of such data for this compound means that a detailed, experimentally verified understanding of its solid-state conformation and packing remains unelucidated.
Similarly, the crystal structure of Phenyl(pyridin-3-yl)methanol, which lacks one of the phenyl groups, has been reported. nih.gov This provides a point of comparison for the steric and electronic effects of the second phenyl group. The structures of more complex derivatives and coordination compounds incorporating similar motifs have also been detailed. iucr.orgnih.govufl.edunih.govacs.orgsemanticscholar.orgiucr.orgresearchgate.netpharmacompass.comresearchgate.netresearchgate.net
The absence of a reported crystal structure for this compound could be due to several factors, including challenges in obtaining single crystals of sufficient quality for diffraction experiments or a focus of research on other aspects of its chemical behavior. Until such a study is undertaken and its findings published, the definitive solid-state structure of this compound will remain a subject of theoretical prediction and speculation based on the known structures of its analogues.
| Compound Name | Status of Crystallographic Data |
| This compound | Not Found |
| Diphenyl(pyridin-2-yl)methanol | Data Available ufl.eduacs.org |
| Diphenyl(pyridin-4-yl)methanol | Data Available pharmacompass.com |
| Phenyl(pyridin-3-yl)methanol | Data Available nih.gov |
Computational Chemistry and Theoretical Modeling of Diphenyl Pyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. peacta.org For pyridine (B92270) derivatives, DFT methods such as B3LYP are commonly used to calculate a range of molecular and electronic properties. peacta.orgnih.gov These calculations provide a quantitative understanding of the molecule's behavior.
Detailed studies on related pyridine derivatives demonstrate the utility of these methods. For instance, investigations into various 6-arylated-pyridin-3-yl methanol (B129727) derivatives using DFT at the B3LYP/6-311+G(d,p) level of theory have been successful in calculating optimized molecular structures, frontier molecular orbitals (FMOs), and other properties. researchgate.net Similarly, a study on (diphenylphosphoryl)(pyridin-3-yl)methanol (B2626229) utilized the B3LYP/6-311G(df,p) level of theory to determine molecular geometries and vibrational frequencies. nih.gov These precedents establish a robust framework for the theoretical analysis of Diphenyl(pyridin-3-yl)methanol.
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netdergipark.org.tr For pyridine derivatives, the HOMO is often located on the pyridine ring's π-system, while the LUMO can be distributed across the pyridine and adjacent groups. researchgate.netufla.br
Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. nih.govmdpi.com In pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential (red/yellow), making it a likely site for electrophilic attack or hydrogen bonding. nih.gov The hydroxyl proton of the methanol group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor.
Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These parameters, as shown for various pyridine derivatives, provide a comprehensive reactivity profile. peacta.orgdergipark.org.trnih.gov
| Parameter | Formula | Description | Typical Calculated Values for Pyridine Derivatives (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | 7.0 - 8.5 |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | 0.9 - 1.5 |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. | 4.0 - 4.9 |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.7 - 3.5 |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. | 0.14 - 0.18 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. | 2.5 - 3.0 |
Note: The values in this table are illustrative and based on DFT calculations for various pyridine derivatives found in the literature. dergipark.org.trnih.gov Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape, flexibility, and interactions with the environment, such as solvents. rsc.org
MD simulations can be used to:
Identify Stable Conformers: By simulating the molecule over nanoseconds, it is possible to identify the most populated and energetically favorable conformations. rsc.org
Analyze Dihedral Angles: Tracking the dihedral angles of the key rotatable bonds reveals the preferred spatial arrangements of the phenyl and pyridyl groups. libretexts.org
Study Solvent Effects: Performing simulations in different explicit solvents (e.g., water, methanol, chloroform) can show how the solvent environment influences conformational preferences through interactions like hydrogen bonding. rsc.org For this compound, the hydroxyl group and the pyridine nitrogen are key sites for such interactions.
A study on related cinnamylidene-imidazolidinones highlighted the importance of both experimental and theoretical methods in determining conformational preferences, noting that energy differences between conformers can be small, suggesting a dynamic equilibrium at ambient temperatures. ethz.ch This underscores the necessity of MD simulations to capture the full dynamic picture beyond static models.
In Silico Methodologies for Predicting Intermolecular Interactions and Bioactivity
In silico methods encompass a broad range of computational techniques used to predict how a molecule might interact with biological systems, thereby forecasting its potential bioactivity. nih.gov These approaches are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyridine derivatives, QSAR studies have successfully correlated quantum chemical parameters (like EHOMO, ELUMO, and dipole moment) with experimentally observed activities, such as corrosion inhibition. nih.gov A similar approach could be applied to predict the bioactivity of this compound by building a model based on a training set of structurally related compounds with known activities.
Pharmacophore Modeling A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound, a pharmacophore model would likely include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the pyridine nitrogen).
Two hydrophobic/aromatic features (the diphenyl groups).
This model can then be used to search databases for other molecules that fit these criteria or to guide the design of new, more potent analogs.
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. acs.org Various in silico tools and web servers can predict these properties based on the molecule's structure. nih.govacs.org For this compound, these tools would calculate parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
| Property | Description | Predicted Relevance for this compound |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | The two phenyl groups suggest a relatively high lipophilicity, which would influence absorption and distribution. |
| Aqueous Solubility | The ability to dissolve in water. | Likely to be low due to the large hydrocarbon framework, though the polar pyridine and hydroxyl groups will contribute to some solubility. |
| Hydrogen Bond Donors/Acceptors | Counts of H-bond donors and acceptors. | Typically 1 donor (OH) and 1 acceptor (N in pyridine), satisfying common drug-likeness rules. |
| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key metabolic enzymes. | Aromatic rings are often substrates for CYP enzymes; predictions would indicate potential drug-drug interactions. |
Ligand-Protein Docking Studies for Biological Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. researchgate.net It is an indispensable tool in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand recognition. acs.org
The process involves:
Preparation of the Ligand and Protein: A 3D structure of this compound is generated and energy-minimized. A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's active site.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding free energy (ΔGbind). The pose with the lowest score is typically considered the most likely binding mode.
For this compound, docking studies could explore its potential to inhibit various enzymes, such as kinases or cytochrome P450s, where interactions with aromatic rings and hydrogen bonding are critical. nih.gov Docking simulations would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The hydroxyl group could act as a donor to backbone carbonyls or acidic residues (e.g., Asp, Glu), while the pyridine nitrogen could act as an acceptor from residues like Ser, Thr, or Asn.
π-π Stacking: The phenyl and pyridine rings could engage in stacking interactions with aromatic residues like Phe, Tyr, or Trp in the binding pocket.
Hydrophobic Interactions: The nonpolar surfaces of the phenyl rings would favorably interact with hydrophobic pockets lined with aliphatic residues (e.g., Ala, Val, Leu, Ile).
Studies on other pyridine-based inhibitors have successfully used molecular docking to rationalize their binding modes and guide further optimization. nih.govrsc.org The results of such docking studies, often presented with binding energy scores and visualizations of key interactions, are fundamental to modern medicinal chemistry efforts.
Applications of Diphenyl Pyridin 3 Yl Methanol in Advanced Organic Synthesis
Role as a Privileged Synthetic Building Block in Multistep Pathways
In the realm of synthetic chemistry, particularly in drug discovery and materials science, certain molecular scaffolds are termed "privileged structures." This designation refers to molecular frameworks that exhibit the ability to bind to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of a wide array of bioactive compounds. The structure of Diphenyl(pyridin-3-yl)methanol contains elements that align with this concept. The pyridine (B92270) ring is a well-known pharmacophore present in numerous natural products and pharmaceuticals, recognized for a wide spectrum of pharmacological activities. ijpsonline.com
The combination of the rigid diphenylmethanol (B121723) core with the functional pyridine ring makes this compound and its isomers versatile building blocks for organic synthesis. cymitquimica.com This scaffold allows for systematic chemical modifications at several positions. The hydroxyl group can be derivatized or replaced, the phenyl rings can be substituted to modulate electronic and steric properties, and the pyridine nitrogen offers a site for quaternization or coordination to metal centers. This inherent versatility allows chemists to use it as a foundational element to construct libraries of complex molecules for screening in drug discovery programs. For instance, related structures like piperidine (B6355638) derivatives, which can be synthesized from pyridine precursors, are considered pivotal building blocks in drug design, forming the core of many drugs and alkaloids. researchgate.net
Design and Implementation as a Ligand in Homogeneous and Heterogeneous Catalysis
The pyridine nitrogen and the adjacent hydroxyl group in pyridinyl alcohol compounds enable them to act as effective ligands in transition-metal catalysis. researchgate.net Specifically, derivatives of diphenyl(pyridinyl)methanol can function as hemilabile ligands, where one donor atom (the nitrogen) is strongly coordinated to the metal center while the other (the oxygen of the alcoholato group) can reversibly bind. This on/off coordination plays a crucial role in creating a vacant coordination site on the metal during the catalytic cycle, which is often essential for substrate binding and subsequent transformation.
Research has focused on using substituted α,α-diphenyl-(pyridin-2-yl)methanolato compounds as ligands in Grubbs-type ruthenium precatalysts for alkene metathesis. researchgate.netnih.govbeilstein-journals.org These studies provide significant insight into how this class of ligands influences catalytic performance, even though the substitution is on the 2-position of the pyridine ring. The principles regarding steric and electronic effects are broadly applicable. nih.gov
The structure of the diphenyl(pyridinyl)methanolato ligand has a marked influence on the efficiency and selectivity of catalytic reactions. In the context of 1-octene (B94956) metathesis using Grubbs-type precatalysts, the substitution pattern on the pyridine ring affects the catalyst's behavior. nih.gov For example, precatalysts bearing these ligands demonstrated good activity for 1-octene metathesis at temperatures of 80 °C and above. nih.govbeilstein-journals.org
Selectivity towards the desired primary metathesis products, 7-tetradecene (B6595692) and ethene, was high, often exceeding 85% at temperatures of 80 and 90 °C. researchgate.netnih.govbeilstein-journals.org However, as the temperature increased, the formation of isomerization and secondary metathesis products also increased. nih.govbeilstein-journals.org This highlights the delicate balance between reaction temperature, catalyst activity, and selectivity. The steric bulk provided by the two phenyl groups, in conjunction with electronic effects from substituents on the pyridine ring, is credited with influencing this selectivity. nih.gov
Selectivity of Grubbs-type Precatalysts with Substituted Diphenyl(pyridin-2-yl)methanolato Ligands in 1-Octene Metathesis
This table summarizes the selectivity towards primary metathesis products (7-tetradecene and ethene) at various temperatures for different substituted precatalysts. Data is based on findings from studies on related α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands. researchgate.netnih.govbeilstein-journals.org
| Precatalyst Substituent | Selectivity at 80 °C | Selectivity at 90 °C | Selectivity at 100 °C |
|---|---|---|---|
| 4-Me | >85% | >85% | High |
| 3-OMe | >85% | >85% | High |
| 3-Me | >85% | >85% | Lower (>20% secondary products) |
| 5-Me | >85% | >85% | Not specified as 'High' |
Precursor in the Synthesis of Complex Organic Molecules
Beyond its role in catalysis, this compound serves as a key starting material or precursor for constructing more complex and often biologically relevant molecules. Its structure can be readily transformed into various derivatives.
One notable application is in the synthesis of α-aminophosphonates. A convenient, high-yielding method has been developed for the synthesis of a range of diphenyl (arylamino)(pyridin-3-yl)methylphosphonates. scispace.com This reaction involves a one-pot, three-component reaction of pyridine-3-carboxaldehyde (an oxidized form of the target molecule's core), an aromatic amine, and triphenylphosphite, often catalyzed by a Lewis acid like titanium tetrachloride. scispace.com The resulting α-aminophosphonates are a class of compounds known for their potential as antimicrobial agents. scispace.com
In a related synthetic application, a derivative, Diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, was synthesized from pyridine-3-carboxaldehyde, benzidine, and triphenylphosphite. scispace.comresearchgate.net This compound was then used as a precursor to create a series of novel azo disperse dyes. The synthesis involved diazotization of the primary amino group followed by coupling with various phenol (B47542) or amine-containing compounds to generate the final dye molecules. scispace.com These examples clearly demonstrate the utility of the pyridin-3-yl-methanol framework as a versatile precursor for accessing a diverse range of complex organic structures.
Investigations into Targeted Biochemical and Enzymatic Interactions
Mechanisms of Enzyme Inhibition
Diphenyl(pyridin-3-yl)methanol and its derivatives have been investigated for their ability to inhibit key enzymes involved in critical cellular processes. These studies aim to elucidate the specific molecular interactions that lead to enzyme inhibition, providing a foundation for the development of targeted therapeutic agents.
Kinesin Spindle Protein Eg5 Inhibition Studies
The kinesin spindle protein (KSP), also known as Eg5, is a member of the kinesin-5 family of microtubule-based motor proteins. gla.ac.ukacs.org Eg5 plays a crucial role in the early stages of mitosis, specifically in the formation of the bipolar spindle, which is essential for the proper segregation of chromosomes. acs.orgnih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and potentially leading to cell death in proliferating cells. acs.orgnih.gov This makes Eg5 a promising target for anticancer therapies. acs.orgnih.govnih.gov
Kinesins are a superfamily of motor proteins that move along microtubule tracks, hydrolyzing ATP to generate the necessary force for their movement. frontiersin.orgelifesciences.org These proteins are involved in a multitude of cellular functions, including intracellular transport and cell division. frontiersin.orgnih.gov Mitotic kinesins, such as Eg5, are specifically involved in organizing the mitotic spindle. frontiersin.org The unique structure of Eg5, particularly the loop L5 in its motor domain, provides a basis for the development of selective allosteric inhibitors. nih.gov Small molecule inhibitors that bind to this allosteric pocket can effectively block the protein's function without interfering with other kinesins. acs.orgnih.gov
The inhibition of Eg5 by small molecules like derivatives of this compound disrupts the normal process of mitosis. acs.org By binding to an allosteric site on the Eg5 motor domain, these inhibitors prevent the protein from carrying out its function of separating the spindle poles. acs.orgnih.gov This leads to the formation of a characteristic monopolar spindle, where the chromosomes are arranged in a rosette-like pattern around a single spindle pole. acs.orgnih.gov This mitotic arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis, or programmed cell death, in the arrested cells. acs.org
Table 1: Investigated Eg5 Inhibitors and their Effects
| Compound/Inhibitor | Mechanism of Action | Cellular Outcome | Reference |
|---|---|---|---|
| Ispinesib (1) | Allosteric inhibitor of Eg5 | Mitotic arrest, disease stabilization in solid tumors | acs.orgacs.org |
| SB-743921 (2) | Allosteric inhibitor of Eg5 | Mitotic arrest, good response in hematological malignancies | acs.orgacs.org |
| ARRY-520 (3) | Allosteric inhibitor of Eg5 | Mitotic arrest, promising for hematological malignancies | acs.org |
| S-trityl-L-cysteine (STLC, 4) | Tight-binding, selective allosteric inhibitor of Eg5 | Mitotic arrest, apoptosis | acs.orggoogle.com |
| YL001 | Blocks ATPase activity of Eg5 | Mitotic failure, apoptosis via caspase-3 activation | nih.gov |
| PVZB1194 | Binds to a novel allosteric pocket (α4/α6) | Affects ATP interaction and neck-linker conformation | nih.gov |
Deoxyuridine Triphosphatase (dUTPase) Inhibition Studies
Deoxyuridine triphosphatase (dUTPase) is a crucial enzyme that plays a key role in maintaining the integrity of DNA. google.comgoogle.com It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate. google.comgoogle.com This reaction serves two primary purposes: it prevents the misincorporation of uracil (B121893) into DNA by keeping the intracellular pool of dUTP low, and it provides the precursor (dUMP) for the synthesis of thymidylate, an essential component of DNA. google.comgoogle.comnih.gov
Research has revealed that the dUTPase enzymes of certain parasites, such as Plasmodium falciparum (the causative agent of malaria), differ significantly from their human counterparts. google.com This difference in substrate specificity has opened the door to the development of selective inhibitors that can target the parasitic enzyme without affecting the host's enzymes. google.com this compound has been identified as a compound with potential activity against parasitic dUTPase. google.com The selective inhibition of parasitic dUTPase is a promising strategy for the treatment of parasitic infections like malaria. google.comgoogle.com
The inhibition of dUTPase leads to a significant disruption in nucleotide metabolism. nih.govnih.gov Specifically, it causes an accumulation of dUTP within the cell. nih.gov DNA polymerases cannot effectively distinguish between dUTP and deoxythymidine triphosphate (dTTP), leading to the misincorporation of uracil into DNA during replication and repair processes. nih.gov The presence of uracil in DNA can trigger a futile cycle of DNA repair, ultimately leading to DNA damage and cell death. nih.govsemanticscholar.org Targeting dUTPase can, therefore, be an effective strategy to induce lethality in rapidly proliferating cells, such as cancer cells or parasites. google.comnih.gov
Table 2: Investigated dUTPase Inhibitors and their Effects
| Inhibitor | Target | Effect | Reference |
|---|---|---|---|
| This compound | Parasitic dUTPase (e.g., P. falciparum) | Selective inhibition | google.com |
| TAS-114 | dUTPase | Augments effects of therapies like 5-FU | semanticscholar.org |
| Uracil compounds with sulfonamide structure | Human dUTPase | Potent inhibitory activity | google.com |
Structure-Activity Relationship (SAR) Derivations in Biochemical Contexts
The structure-activity relationship (SAR) for this compound is fundamentally derived from how its three key structural components—the two phenyl groups, the pyridin-3-yl group, and the central methanol (B129727) hydroxyl group—interact with biological targets. ontosight.ai SAR studies for related molecular scaffolds provide a framework for understanding the potential of this compound. For instance, in the development of antagonists for G-protein-coupled receptors (GPCRs), the aryl substituents on a core structure are known to bind in distinct pockets, and modifications to these rings significantly alter potency and druglike properties. nih.gov
The hydroxyl group is a critical feature, capable of acting as a hydrogen bond donor and acceptor, which is often essential for anchoring the molecule within a target's active site. The two phenyl rings provide a bulky, hydrophobic profile, contributing to binding through van der Waals forces and hydrophobic interactions. Modifications to these phenyl rings, such as the addition of substituents, could modulate binding affinity, selectivity, and pharmacokinetic properties. Similarly, the pyridine (B92270) ring offers a nitrogen atom that can act as a hydrogen bond acceptor, a feature that distinguishes it from a simple phenyl ring and is often crucial for biological activity. researchgate.netnih.gov Studies on analogous series, such as diphenyl(piperidin-4-yl)methanol derivatives, have shown that substitutions on the heterocyclic ring system are a key strategy for identifying potent antiproliferative agents. researchgate.net
Evaluation of Positional Pyridine Ring Effects on Biological Efficacy
The specific location of the nitrogen atom within the pyridine ring is a critical determinant of the compound's biological and chemical properties. A direct comparison between this compound and its isomer, Diphenyl(pyridin-2-yl)methanol, indicates that the position of the pyridine nitrogen significantly impacts the molecule's reactivity and biological activity.
In Vitro Metabolic Stability and Enzyme Interaction Profiling (e.g., Cytochrome P450 inhibition assays)
The assessment of a compound's metabolic stability is a cornerstone of early-stage drug discovery, as it helps predict its persistence in the body. researchgate.netsrce.hr Compounds that are metabolized too quickly may not achieve sufficient exposure to be effective, while those that are too stable could accumulate and cause toxicity. srce.hr These evaluations are typically conducted using in vitro systems such as human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes. researchgate.net
While specific metabolic stability data for this compound is not publicly detailed, analysis of structurally related compounds highlights key metabolic pathways. Phase I metabolism, such as oxidation of the phenyl or pyridine rings, is a likely route of biotransformation. mdpi.com The table below shows in vitro stability data for related compounds, illustrating how structural modifications can influence metabolic half-life (T₁/₂).
| Compound | Key Structural Feature | Test System | Metabolic Half-Life (T₁/₂) (min) | Reference |
|---|---|---|---|---|
| Compound 7a (N-(pyridin-3-ylmethyl)quinoline derivative) | Quinoline (B57606) base with pyridin-3-ylmethyl group | Human Liver Microsomes | 20.5 | nih.gov |
| Compound 4b (Modified quinoline derivative) | Methoxy group on pyridine ring | Human Liver Microsomes | 44.6 | nih.gov |
| Hit B (3-nitroimidazo[1,2-a]pyridine derivative) | Phenyl ring at position 2 | Mouse Liver Microsomes | 3.0 | mdpi.com |
| Compound 3c (Modified imidazo[1,2-a]pyridine) | Metabolic blocker introduced | Mouse Liver Microsomes | 5.7 | mdpi.com |
A crucial aspect of enzyme interaction profiling is determining a compound's potential to inhibit Cytochrome P450 (CYP) enzymes. biomolther.org CYPs are a major family of enzymes responsible for drug metabolism, and their inhibition can lead to significant drug-drug interactions (DDIs). biomolther.orgevotec.com Assays have been performed to evaluate this compound for its potential to cause toxicity or DDIs through Cytochrome P450 inhibition. gla.ac.uk
These assays measure the concentration of a compound required to reduce the activity of a specific CYP isoform by 50% (the IC₅₀ value). evotec.com A low IC₅₀ value indicates a potent inhibitor. Testing is commonly performed against a panel of the most important CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. evotec.com
| CYP450 Isoform | Function / Common Substrates | Known Inhibitor (Example) | IC₅₀ (µM) of Inhibitor | Reference |
|---|---|---|---|---|
| CYP1A2 | Metabolizes caffeine, phenacetin | α-Naphthoflavone | ~0.02 | evotec.com |
| CYP2C9 | Metabolizes warfarin, ibuprofen | Sulfaphenazole | ~0.3 | evotec.com |
| CYP2D6 | Metabolizes codeine, dextromethorphan | Quinidine | ~0.04 | evotec.com |
| CYP3A4 | Metabolizes ~50% of clinical drugs | Ketoconazole | ~0.03 | evotec.com |
Synthesis and Structural Elucidation of Diphenyl Pyridin 3 Yl Methanol Derivatives and Analogues
Rational Design Principles for Structural Modification and Analogue Generation
The rational design of Diphenyl(pyridin-3-yl)methanol analogues is guided by the goal of enhancing their biological activity and optimizing their drug-like properties. acs.orgnih.gov A key strategy involves the modification of the core structure to improve binding affinity to specific biological targets. For instance, in the development of inhibitors for the mitotic kinesin Eg5, a critical protein for cell division and a promising cancer therapy target, the S-trityl-L-cysteine (STLC) scaffold has been a major focus. acs.orgresearchgate.netnih.gov
The design of STLC-based inhibitors derived from this compound often involves several key principles:
Introduction of Functional Groups: The parent STLC molecule possesses a zwitterionic structure with free amino and carboxyl groups, which are crucial for binding to the Eg5 protein but can lead to poor solubility. researchgate.netnih.gov Modifications often involve masking or altering these groups to improve pharmacokinetic properties. However, this must be done judiciously, as significant changes can abolish biological activity. researchgate.netnih.gov
Systematic Substituent Variation: The phenyl rings of the trityl group offer multiple positions for substitution. Introducing various substituents allows for a systematic exploration of the structure-activity relationship (SAR). acs.orgacs.org The goal is to identify substitutions that enhance potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. This approach is common in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov
Synthetic Routes to S-Trityl L-Cysteine Based Inhibitors and Related Analogues
The synthesis of S-Trityl L-Cysteine (STLC) and its analogues typically begins with the preparation of the corresponding trityl alcohol. One common method involves the reaction of a benzophenone (B1666685) analogue with a lithiated aryl bromide. acs.orgnih.gov The resulting trityl alcohol is then dehydrated in the presence of an acid, such as trifluoroacetic acid, and subsequently reacted with L-cysteine or its derivatives to form the desired thioether. acs.orgnih.gov
A general synthetic scheme is as follows:
Formation of the Trityl Alcohol: A substituted benzophenone is reacted with an organolithium reagent, such as phenyllithium (B1222949) or a substituted phenyllithium, to generate the corresponding trityl alcohol. acs.orgnih.gov
Thioetherification: The trityl alcohol is then reacted with L-cysteine or a related thiol in the presence of an acid to yield the S-trityl-L-cysteine derivative. acs.orgnih.gov
Variations in this general route allow for the synthesis of a diverse library of analogues. For example, to create triphenylbutanamine analogues, a different synthetic pathway starting from common trityl alcohol intermediates is employed. nih.gov Furthermore, methods have been developed to synthesize S-trityl-L-cysteine amides with high enantiomeric purity, addressing the issue of racemization that can occur during synthesis. google.com
Comprehensive Structure-Activity Relationship (SAR) Analyses of Derivatives
The biological activity of this compound derivatives, particularly as Eg5 inhibitors, is highly dependent on their chemical structure. acs.org Comprehensive SAR analyses are crucial for understanding how different structural features influence their potency and efficacy.
Impact of Substituent Variation on Binding Affinity and Biological Potency
Systematic studies have revealed key insights into the SAR of STLC-based inhibitors:
Role of the Amino and Carboxyl Groups: The free primary amine and carboxyl groups of STLC are critical for its inhibitory activity against Eg5. researchgate.netnih.gov Masking either of these groups often leads to a significant reduction or complete loss of potency. researchgate.netnih.gov
Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl rings of the trityl group have a profound impact on the inhibitor's potency. Optimization of these substituents has led to the development of extremely potent inhibitors with Ki app values below 10 nM. acs.org
The following table summarizes the inhibitory activity of selected S-Trityl-L-Cysteine analogues, highlighting the effect of different substituents.
| Compound | R1 | R2 | R3 | Ki app (nM) for Eg5 Inhibition |
| STLC | H | H | H | 1300 |
| Analogue 1 | 4-F | H | H | 500 |
| Analogue 2 | 3-Cl | H | H | 250 |
| Analogue 3 | 4-Me | 4-Me | H | 8 |
Development of Advanced Analogues for Enhanced Chemical Biology Probes
The insights gained from SAR studies are being used to develop advanced analogues of this compound that can serve as highly specific and potent chemical biology probes. acs.org These probes are invaluable tools for studying the intricate functions of proteins like Eg5 in cellular processes. researchgate.net
The development of these advanced analogues focuses on:
Improving Potency and Selectivity: Fine-tuning the structure to maximize affinity for the target protein while minimizing off-target effects. acs.org
Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its solubility, cell permeability, and metabolic stability, making it more suitable for in vivo studies. acs.orgnih.gov
Introducing Reporter Groups: Incorporating fluorescent or other reporter tags to enable visualization of the molecule's distribution and interaction with its target within cells.
Through these iterative cycles of design, synthesis, and evaluation, researchers are continually advancing the utility of this compound-based compounds as powerful tools for chemical biology and as potential leads for the development of new therapeutic agents. acs.org
Conclusion and Future Directions in Diphenyl Pyridin 3 Yl Methanol Research
Synthesis of Key Academic Contributions and Research Progress
Research surrounding Diphenyl(pyridin-3-yl)methanol has primarily focused on its use as a precursor for more complex molecular architectures, particularly those with potential biological activity or applications in materials science. A significant body of work has been dedicated to the synthesis of α-aminophosphonate derivatives. These compounds are typically generated through multi-component reactions involving nicotinaldehyde (pyridine-3-carboxaldehyde), an aromatic amine, and a phosphorus-containing reagent like triphenylphosphite, often facilitated by a catalyst such as titanium tetrachloride or lithium perchlorate. scispace.comresearchgate.netresearchgate.net
These synthetic efforts have yielded series of diphenyl (arylamino)(pyridin-3-yl)methylphosphonates which have been evaluated for their biological properties. Studies have demonstrated that these derivatives exhibit moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungal pathogens like Candida albicans and Saccharomyces cerevisiae. scispace.comresearchgate.net Furthermore, certain phosphonate (B1237965) derivatives have shown significant cytotoxic activities against cancer cell lines, such as liver carcinoma (HepG2) and human breast adenocarcinoma (MCF7). researchgate.net
Another notable research avenue has been the utilization of this scaffold in the development of novel dyes. Diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, synthesized from pyridine-3-carboxaldehyde, has been used as a platform to create a series of azo disperse dyes. scispace.comresearchgate.net Through diazotization and subsequent coupling with various aromatic compounds, researchers have produced dyes suitable for coloring polyester (B1180765) fabrics, assessing their properties like color fastness to light and washing. scispace.com
Interactive Table 1: Summary of Synthesized this compound Derivatives and Applications
| Derivative Class | Synthetic Precursors | Application/Activity Studied | Key Findings |
|---|---|---|---|
| α-Aminophosphonates | Nicotinaldehyde, Aromatic Amines, Triphenylphosphite | Antimicrobial | Moderate to high activity against various bacteria and fungi. scispace.comresearchgate.net |
| α-Aminophosphonates | 3-Acetyl Pyridine (B92270), Aromatic Amines, Triphenylphosphite | Anticancer | Significant cytotoxic activity against HepG2 and MCF7 cell lines. researchgate.net |
| Azo Dyes | Pyridine-3-carboxaldehyde, Benzidine, Triphenylphosphite | Materials Science | Successful application as disperse dyes for polyester fabrics with good fastness properties. scispace.comresearchgate.net |
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the progress made, the full potential of the this compound scaffold remains largely untapped. Current research is somewhat narrowly focused on phosphonate derivatives. There is a significant opportunity to explore a broader range of chemical modifications. For instance, the hydroxyl group could be used for esterification or etherification to produce new classes of compounds with potentially different physicochemical and biological properties.
A key methodological challenge is the development of stereoselective synthesis methods. The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Current synthetic routes often produce racemic mixtures. scispace.comresearchgate.net Developing asymmetric syntheses to produce enantiomerically pure forms of the compound and its derivatives is a critical unexplored avenue, as the biological activity of chiral molecules often resides in a single enantiomer.
Potential Applications in Material Science and Advanced Catalytic Systems
The application of this compound derivatives as azo dyes for textiles demonstrates their potential in materials science. scispace.comresearchgate.net This can be expanded further. The rigid, propeller-like structure of the scaffold is a feature often sought in materials for advanced applications.
In coordination chemistry and catalysis, the pyridyl nitrogen atom offers a prime site for metal coordination. Research on the isomeric compound, Diphenyl(pyridin-2-yl)methanol, has shown its utility in forming novel manganese clusters with interesting magnetic properties, highlighting its potential in creating single-molecule magnets (SMMs). acs.org By extension, this compound could serve as a bulky, structurally-directing ligand for the synthesis of new coordination polymers, metal-organic frameworks (MOFs), and polynuclear metal clusters. These materials could possess novel catalytic activities, or unique magnetic, optical, or porous properties. The steric bulk of the two phenyl groups could influence the coordination geometry and nuclearity of the resulting metal complexes in ways that are distinct from smaller pyridine-based ligands.
Prospects for Rational Design of Bioactive Molecules Based on This Scaffold
The demonstrated antimicrobial and anticancer activities of its derivatives firmly establish the this compound framework as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Privileged structures are molecular frameworks that are able to bind to multiple biological targets, making them excellent starting points for drug discovery. nih.gov The pyridine ring itself is a key component in numerous FDA-approved drugs. mdpi.com
Future research should leverage rational, computer-aided drug design approaches to explore the full therapeutic potential of this scaffold. mdpi.com The existing body of work on its phosphonate derivatives provides a solid foundation for building quantitative structure-activity relationship (QSAR) models. nih.gov Such models could identify the key structural features responsible for the observed biological effects and guide the design of more potent and selective analogs.
Molecular docking studies could be employed to predict the binding of new, hypothetical derivatives to the active sites of various enzymes or receptors implicated in diseases like cancer or bacterial infections. mdpi.com For example, given the success against S. aureus, derivatives could be designed as inhibitors of essential bacterial enzymes. The scaffold's three-dimensional nature allows for precise positioning of functional groups to interact with specific pockets within a protein's active site, offering the potential for high-affinity and selective binding. This rational design approach could accelerate the discovery of novel lead compounds for a range of therapeutic targets, moving beyond the current focus on phosphonates to other functionalized derivatives. nih.govmdpi.com
Q & A
Q. What are the optimal synthetic methodologies for Diphenyl(pyridin-3-yl)methanol, and how can purity be maximized?
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, sodium borohydride (NaBH₄) in methanol is a common reducing agent for imine intermediates, with yields improved by controlling reaction temperature (5–10°C) and stoichiometric excess of NaBH₄ (0.15 mol) . Post-reaction purification via ether extraction and anhydrous Na₂SO₄ drying enhances purity. Column chromatography (e.g., chloroform:methanol eluent systems) further isolates the product .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?
Key methods include:
- IR Spectroscopy : Identifies functional groups (e.g., P=O stretches at 1334–1343 cm⁻¹ in phosphonate derivatives) .
- ¹H/³¹P NMR : Resolves aromatic proton environments (δ 8.90–6.93 ppm) and phosphorus coupling patterns (e.g., J = 14–16 Hz for CH-PO₃ groups) .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., m/z 432.1239 for C₂₄H₂₁N₂O₄P) .
Q. How do solvent systems influence the reaction kinetics of this compound transformations?
Methanol and DMSO are preferred for their solvation capabilities and compatibility with reducing agents. Polar aprotic solvents enhance nucleophilicity in substitution reactions, while ethers (e.g., THF) stabilize intermediates. Comparative studies using UNIFAC models predict solubility and phase behavior in mixed solvents (e.g., methanol/ethylene carbonate) .
Advanced Research Questions
Q. What mechanistic insights govern the solid-state oxidation kinetics of this compound?
Solid-state oxidation to benzophenone proceeds via a radical mechanism, with kinetics monitored by IR spectroscopy. Activation energy (Eₐ) is higher than in solvent-based reactions due to restricted molecular mobility. Rate laws follow pseudo-first-order kinetics, with temperature-dependent k values (e.g., 25–60°C) providing insights into Arrhenius parameters .
Q. How can structure-activity relationships (SAR) guide the design of antimicrobial this compound derivatives?
Substituents like electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial potency by improving membrane penetration. For example, diphenyl phosphonates with 4-methylphenylamino groups exhibit lower MIC values against Gram-positive bacteria. Toxicity profiling (e.g., LD₅₀ > 2000 mg/kg) ensures in vivo safety .
Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?
Cross-validation using X-ray crystallography (e.g., SHELX refinement ) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirms structural assignments. Discrepancies in ¹H NMR splitting patterns may arise from dynamic stereochemistry, requiring variable-temperature NMR studies .
Q. How do fluorinated analogs of this compound impact bioactivity, and what synthetic challenges arise?
Fluorine incorporation (e.g., at pyridine C-6) enhances metabolic stability and target binding via C–F⋯H interactions. Challenges include regioselective fluorination (e.g., using KF/DMSO) and managing LiAlH₄ reduction side reactions. Fluorine’s electronegativity also necessitates adjusted reaction pH (5–7) to prevent decomposition .
Q. Can computational models predict the thermodynamic behavior of this compound in complex systems?
UNIFAC parameters for —OCOO— and —CH₃ groups enable accurate vapor-liquid equilibrium (VLE) predictions in transesterification reactions. For example, activity coefficients in DMC/methanol systems correlate with experimental data (RMSD < 5%), aiding reactor design .
Methodological Guidelines
- Kinetic Studies : Use non-isothermal DSC for solid-state reactions or in situ IR for solvent-based systems .
- Biological Assays : Employ broth microdilution (CLSI guidelines) for MIC determination and Ames tests for mutagenicity screening .
- Data Validation : Pair spectroscopic data with crystallographic refinements (SHELXL ) to mitigate misassignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
